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Application Note

This document provides a detailed protocol for the isolation of high-purity and highly active
Photosystem Il (PSIl) complexes from spinach (Spinacia oleracea). The described
methodologies are intended for researchers in biochemistry, molecular biology, and drug
development who require functionally intact PSII for structural and functional studies, inhibitor
screening, and biophysical characterization.

Photosystem Il is a multi-subunit protein complex located in the thylakoid membranes of plants,
algae, and cyanobacteria. It plays a crucial role in the light-dependent reactions of
photosynthesis by catalyzing the oxidation of water and the reduction of plastoquinone. The
isolation of pure and active PSII is a prerequisite for in-depth investigation of its intricate
mechanisms.

This protocol outlines two primary methods for PSII isolation: a fast method utilizing sucrose
density gradient ultracentrifugation for obtaining PSII core complexes, and a method for
isolating PSllI-enriched membrane fragments (BBY particles). Key to these procedures is the
use of specific detergents for membrane solubilization and stabilizing agents to preserve the
functional integrity of the complex. The protocols also include methods for the characterization
of the isolated PSII, ensuring high quality and purity for downstream applications.
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For successful isolation of high-purity Photosystem ll, it is crucial to monitor key parameters

throughout the procedure. The following tables summarize expected yields and activity

measurements from spinach leaves.

Table 1: Typical Yields of Chlorophyll and PSII at Different Isolation Stages

. Total Chlorophyli
Isolation Step

Chlorophyll a/lb .
PSIlI Yield (mg Chl)

(mg) Ratio
Thylakoid Membranes 150 - 200 25-35
PSII-Enriched
30-50 1.8-2.2 30-50
Membranes (BBYs)
Purified PSII Core
1-3 40-5.0 1-3

Complexes

Table 2: Oxygen Evolution Rates of Isolated PSII Preparations

PSIlI Preparation

Oxygen Evolving Activity (umol Oz / mg
Chl / h)

Thylakoid Membranes 200 - 400
PSIl-Enriched Membranes (BBYs) 1000 - 1500
Purified PSII Core Complexes 2000 - 3000

Experimental Protocols

l. Preparation of Thylakoid Membranes

This initial step is common for most PSII isolation protocols.

Materials:

e Fresh spinach leaves
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Grinding Buffer (GB): 50 mM MES-NaOH (pH 6.0), 400 mM sucrose, 10 mM NaCl, 5 mM
MgCl2

Wash Buffer (WB): 50 mM MES-NaOH (pH 6.0), 10 mM NacCl, 5 mM MgCl:
Resuspension Buffer (RB): 50 mM MES-NaOH (pH 6.0), 400 mM sucrose, 15 mM NaCl
Blender

Cheesecloth

Centrifuge and rotor

Procedure:

Wash approximately 200 g of fresh spinach leaves and remove the midribs.

Homogenize the leaves in 1 L of ice-cold Grinding Buffer using a blender with short bursts (3
x 5 seconds).

Filter the homogenate through eight layers of cheesecloth into a chilled beaker.
Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

Discard the supernatant and gently resuspend the pellet in ice-cold Wash Buffer.
Centrifuge again at 5,000 x g for 10 minutes at 4°C.

Resuspend the final pellet in a minimal volume of Resuspension Buffer. This suspension
contains the crude thylakoid membranes.

Determine the chlorophyll concentration.

Il. Isolation of PSII-Enriched Membrane Fragments (BBY
Particles)

This method yields PSll-enriched membranes that are highly active in oxygen evolution.
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Materials:

Thylakoid membrane suspension

Triton X-100 (10% w/v solution)

Incubation Buffer (IB): 50 mM MES-NaOH (pH 6.0), 15 mM NacCl, 5 mM MgClz

Centrifuge and rotor
Procedure:

 Dilute the thylakoid membrane suspension with Incubation Buffer to a chlorophyll
concentration of 2 mg/mL.

o While gently stirring on ice, slowly add 10% Triton X-100 to a final concentration of 0.5%
(wWiv).

e Incubate on ice in the dark with gentle stirring for 30 minutes.
o Centrifuge the suspension at 40,000 x g for 30 minutes at 4°C.

e The resulting pellet contains the PSll-enriched membrane fragments (BBY patrticles). The
supernatant contains solubilized LHCII and PSI.

» Resuspend the BBY pellet in a suitable buffer for storage or further purification.

lll. Fast Isolation of High-Purity PSIl Core Complexes

This protocol utilizes sucrose density gradient ultracentrifugation to rapidly isolate highly active
PSII core complexes.[1][2]

Materials:
e Thylakoid membrane suspension

o Detergent Buffer (DB): 50 mM MES-NaOH (pH 6.3), 400 mM sucrose, 10 mM NaCl, 1 M
glycine betaine.[1]
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e n-dodecyl-B-D-maltoside (3-DM)

e Sucrose solutions (10%, 20%, 30%, 40% w/v) in DB without 3-DM
» Ultracentrifuge with a swinging-bucket or vertical rotor.[1]
Procedure:

Adjust the thylakoid membrane suspension to a chlorophyll concentration of 1 mg/mL with
Detergent Buffer.

Add 3-DM to a final concentration of 1% (w/v) and incubate on ice for 20 minutes with gentle
stirring.

Centrifuge the solubilized thylakoids at 10,000 x g for 10 minutes at 4°C to remove
unsolubilized material.

Carefully layer the supernatant onto a discontinuous sucrose gradient (e.g., 10%, 20%, 30%,
40%).

Centrifuge at 200,000 x g for 16 hours at 4°C in a swinging-bucket rotor or for a shorter
duration in a vertical rotor.[1]

After centrifugation, several green bands will be visible. The lower, dark green band typically
contains the dimeric PSII core complexes, while a band above it contains the monomeric
form.

Carefully collect the desired band using a syringe.

Characterize the isolated complexes for purity and activity.
Characterization of Isolated Photosystem Il
1. Spectroscopic Analysis:

o Absorption Spectroscopy: The absorption spectrum of purified PSII should show
characteristic peaks for chlorophyll a at approximately 436 nm and 675 nm. The chlorophyll
a/b ratio can be calculated to assess the removal of LHCII.
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e 77K Fluorescence Spectroscopy: Low-temperature fluorescence emission spectra can
confirm the purity of the PSII preparation. PSII core complexes typically exhibit a main
emission peak around 685-695 nm.

2. Purity Assessment by SDS-PAGE:

e Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to analyze
the polypeptide composition of the isolated PSII. The protein profile should be enriched in the
characteristic PSII core subunits such as D1, D2, CP43, and CP47, and show a significant
reduction in LHCII proteins.[3]

3. Functional Activity Assay (Oxygen Evolution):

e The oxygen-evolving activity of the isolated PSIl can be measured using a Clark-type oxygen
electrode. The assay is performed in a suitable buffer containing an artificial electron
acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP, or potassium ferricyanide).
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Caption: Workflow for the isolation of PSII from spinach.
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Caption: Workflow for the characterization of isolated PSII.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3027564#protocol-for-isolating-high-purity-
photosystem-ii-from-spinach]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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